

# Navigating Resistance: A Comparative Analysis of Menin Inhibitor Profiles in Acute Leukemia

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The advent of menin inhibitors has marked a significant breakthrough in the targeted therapy of acute leukemias harboring KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m). These agents work by disrupting the critical interaction between menin and the KMT2A fusion protein or mutant NPM1, respectively, thereby inhibiting the leukemogenic gene expression program. However, as with many targeted therapies, the emergence of resistance poses a significant clinical challenge. This guide provides a comparative analysis of the resistance profiles of different menin inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

### **Mechanisms of Resistance to Menin Inhibitors**

Resistance to menin inhibitors can be broadly categorized into two main types: on-target resistance, primarily through mutations in the MEN1 gene, and non-genetic or adaptive resistance, which involves the activation of bypass signaling pathways.[1][2]

On-Target Resistance: MEN1 Mutations

The most well-documented mechanism of acquired resistance to menin inhibitors involves the development of somatic mutations in the MEN1 gene, which encodes the menin protein.[3][4] These mutations typically occur at the drug-binding interface, sterically hindering the inhibitor's ability to bind to menin while preserving the crucial interaction with KMT2A.[5][6] This allows the leukemic cells to maintain their oncogenic signaling despite the presence of the drug.



Notably, the landscape of MEN1 resistance mutations is not uniform across all menin inhibitors, suggesting that the specific chemical structure of each inhibitor influences its susceptibility to particular mutations.[1][2] Some mutations may confer resistance to one inhibitor while having a lesser impact on another.[7]

#### Non-Genetic/Adaptive Resistance

Leukemia cells can also develop resistance to menin inhibitors without acquiring MEN1 mutations.[1][8] This form of resistance is more complex and less understood but is thought to involve the reprogramming of cellular signaling pathways to bypass the need for the menin-KMT2A interaction.[9] Mechanisms of non-genetic resistance may include:

- Clonal Evolution and Co-mutations: The acquisition of additional mutations in other cancerrelated genes, such as TP53 or genes in the RAS pathway, can drive the leukemia in a menin-independent manner.[10]
- Epigenetic and Transcriptional Reprogramming: Changes in the epigenome and transcriptome can lead to the activation of alternative survival pathways.[8][11] For instance, alterations in the Polycomb Repressive Complex 1.1 (PRC1.1) have been implicated in non-genetic resistance to menin inhibitors.[11]

## Comparative Resistance Profiles of Key Menin Inhibitors

While several menin inhibitors are in various stages of clinical development, the most extensive resistance data is available for revumenib and ziftomenib.

Revumenib (SNDX-5613)

Revumenib is an orally bioavailable, potent, and selective inhibitor of the menin-KMT2A interaction that has shown promising clinical activity.[3][6] However, acquired resistance is a notable concern.

MEN1 Mutations: Clinical and preclinical studies have identified several recurrent MEN1
mutations that confer resistance to revumenib. These mutations are often found at residues
M327, G331, T349, and S160, which are critical for the binding of the small molecule but not



for the interaction with KMT2A.[6][12] The emergence of these mutations has been observed in patients as early as two cycles into treatment.[12] In some studies, MEN1 mutations were detected in up to 38.7% of patients after revumenib treatment.[12]

### Ziftomenib (KO-539)

Ziftomenib is another oral menin inhibitor that has demonstrated significant clinical activity in patients with NPM1-mutated AML.[13][14] Interestingly, the frequency of acquired MEN1 resistance mutations appears to be lower with ziftomenib compared to revumenib.

MEN1 Mutations: In the KOMET-001 trial, a MEN1-M327I resistance mutation was identified in only 1 out of 29 subjects (3.4%).[14][15] Furthermore, preclinical data suggests that ziftomenib retains activity against some MEN1 mutations, such as T349M, that have been associated with resistance to other menin inhibitors.[14][16] This suggests a potentially more favorable resistance profile for ziftomenib concerning on-target mutations.

#### **Next-Generation Menin Inhibitors**

Newer menin inhibitors are being developed with the aim of overcoming the resistance observed with earlier agents.

- JNJ-75276617 (Bleximenib): This potent menin-KMT2A inhibitor has shown preclinical efficacy in leukemia models and, importantly, has demonstrated activity against cells with MEN1 mutations that cause clinical resistance to other menin inhibitors like revumenib, including M327I and T349M.[7]
- DS-1594 and DSP-5336: Preclinical base editor screens have been used to predict the landscape of acquired MEN1 mutations for these and other menin inhibitors in clinical trials.
   [17] These studies have revealed both shared and unique resistance mutations, with some having a pan-class effect (e.g., M327 mutations) and others being selective for specific inhibitors.

## **Quantitative Analysis of Menin Inhibitor Resistance**

The following table summarizes the available quantitative data on the activity of different menin inhibitors against wild-type and mutant cell lines. This data highlights the differential sensitivity of various inhibitors to specific MEN1 mutations.



Menin Inhibitor	Cell Line	MEN1 Status	IC50/GI50 (nM)	Fold Change vs. WT	Reference
Revumenib	MV4;11	WT	~10-50	-	[3][18]
MV4;11	M327I/WT	>1000	>20-100x	[18]	
Ziftomenib	MV4;11	WT	~10-20	-	[15][16]
MV4;11	M327I	High	-	[16]	
MV4;11	G331R	High	-	[16]	
MV4;11	T349M	Similar to WT	~1x	[14][16]	
JNJ- 75276617	KMT2A-r AML cells	WT	-	-	[7]
KMT2A-r AML cells	M327I	Effective	-	[7]	
KMT2A-r AML cells	Т349М	Effective	-	[7]	
DSP-5336	MV4;11	Specific Mutation	>1000	>75x	[17]
DS-1594	MV4;11	Specific Mutation	25.8	2.5x	[17]

Note: IC50/GI50 values are approximate and gathered from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions.

## **Experimental Methodologies**

The investigation of menin inhibitor resistance employs a range of experimental techniques:

• Cell Viability and Proliferation Assays: These assays, such as those using CellTiter-Glo, are used to determine the concentration of an inhibitor that reduces cell growth by 50% (GI50).



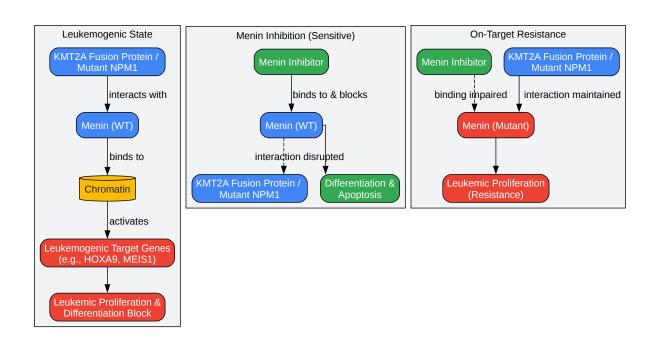
[18] This is a fundamental method for assessing the sensitivity or resistance of cell lines to a drug.

- Generation of Resistant Cell Lines: Resistant cell lines are often generated in the laboratory by exposing sensitive parental cell lines to gradually increasing concentrations of the menin inhibitor over an extended period.[8][19]
- Genetic Sequencing: Whole-exome sequencing and targeted sequencing of the MEN1 gene are used to identify mutations in resistant cell lines and patient samples.[3][8] Droplet digital PCR (ddPCR) can be used for sensitive detection of known mutations.[3]
- Chromatin Immunoprecipitation Sequencing (ChIP-Seq): This technique is used to assess the genome-wide occupancy of menin and KMT2A on chromatin.[3][8] In resistant cells with MEN1 mutations, menin and KMT2A remain bound to their target genes even in the presence of the inhibitor.[3]
- CRISPR-Based Screens: Unbiased base-editor screens and CRISPR knockout screens are
  powerful tools to prospectively identify genes and specific mutations that can confer
  resistance to menin inhibitors.[3][11][17]
- Patient-Derived Xenograft (PDX) Models: PDX models, where patient leukemia cells are implanted into immunodeficient mice, provide a valuable in vivo system to study the efficacy of menin inhibitors and the development of resistance in a more clinically relevant setting.[3]

# Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathway of Menin Inhibition and On-Target Resistance



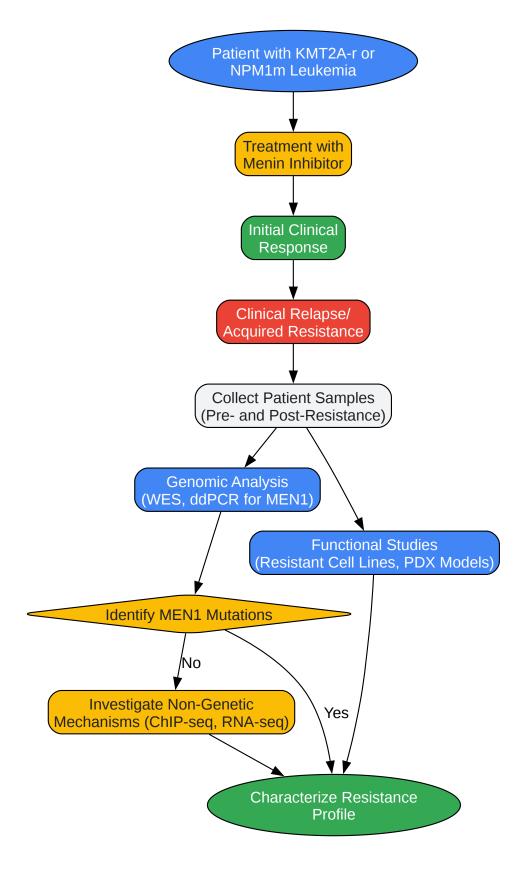


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Caption: On-target resistance to menin inhibitors via MEN1 mutations.

Workflow for Identifying Menin Inhibitor Resistance





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Caption: Experimental workflow for identifying and characterizing resistance to menin inhibitors.



## **Future Directions and Overcoming Resistance**

The emergence of resistance to menin inhibitors underscores the need for strategic approaches to enhance their efficacy and durability.

- Combination Therapies: Combining menin inhibitors with other targeted agents (e.g., venetoclax, FLT3 inhibitors) or standard chemotherapy is a promising strategy to overcome resistance by targeting multiple oncogenic pathways simultaneously.[1][20][21]
- Next-Generation Inhibitors: The development of new menin inhibitors that can overcome known resistance mutations is a key area of research.
- Monitoring for Resistance: Monitoring patients on menin inhibitor therapy for the emergence
  of MEN1 mutations may help in the early detection of resistance and allow for timely
  intervention with alternative treatment strategies.[12][22]
- Understanding Non-Genetic Resistance: Further research into the mechanisms of nongenetic resistance is crucial for developing novel therapeutic strategies to combat this form of resistance.[1][2]

In conclusion, while menin inhibitors represent a significant advancement in the treatment of specific acute leukemia subtypes, a thorough understanding of their resistance profiles is essential for optimizing their clinical use. Continued research into the mechanisms of resistance and the development of novel therapeutic strategies will be critical to improving outcomes for patients with these aggressive hematologic malignancies.

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